7-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one
Description
The compound 7-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one features a benzoxazinone core (3,4-dihydro-2H-1,4-benzoxazin-3-one) substituted with a methyl group at position 7 and a [3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl group at position 4. The 1,2,4-oxadiazole moiety is linked to a 3,4,5-trimethoxyphenyl group, a structural motif associated with bioactivity in anticancer and antimicrobial agents .
Properties
IUPAC Name |
7-methyl-4-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-12-5-6-14-15(7-12)29-11-19(25)24(14)10-18-22-21(23-30-18)13-8-16(26-2)20(28-4)17(9-13)27-3/h5-9H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAIUBLMOODRBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the 3,4,5-trimethoxyphenyl group: This step involves the coupling of the 1,2,4-oxadiazole intermediate with a 3,4,5-trimethoxyphenyl derivative using a suitable coupling reagent.
Construction of the benzo[b][1,4]oxazine core: This is typically done through a cyclization reaction involving an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
7-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related analogues from literature:
*Estimated based on structural analysis.
Key Comparisons
Core Structure Influence: The benzoxazinone core in the target compound offers distinct electronic and steric properties compared to phthalazinone () or 1,3,4-oxadiazole (). Benzoxazinones are less explored but may enhance metabolic stability compared to phthalazinones, which are associated with kinase inhibition .
Substituent Effects: The 3,4,5-trimethoxyphenyl group is a conserved motif in combretastatin analogues () and oxadiazole derivatives (), linked to tubulin polymerization inhibition and antiproliferative activity .
Biological Activity: 1,3,4-Oxadiazoles () exhibit broader antimicrobial activity, while 1,2,4-oxadiazoles (target compound) are less studied but show promise in anticancer applications due to their rigidity and metabolic resistance . The phthalazinone derivative () shares the same oxadiazole-trimethoxyphenyl substituent but lacks reported activity data, highlighting the need for comparative bioassays .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in , involving hydrazide- or oxazolone-based condensations under reflux .
- Crystallography data () confirms the stability of trimethoxyphenyl-oxadiazole derivatives, suggesting the target compound could be characterized via X-ray diffraction (SHELX software, ) .
Research Findings and Implications
- Anticancer Potential: The trimethoxyphenyl group’s role in tubulin binding () suggests the target compound may inhibit microtubule assembly, a mechanism shared with combretastatin analogues .
- Pharmacokinetics: The benzoxazinone core’s lower molecular weight (~435 g/mol) compared to the phthalazinone derivative (470 g/mol, ) may enhance blood-brain barrier penetration .
- Synthetic Feasibility: and provide validated routes for oxadiazole and benzoxazinone synthesis, supporting scalable production of the target compound .
Biological Activity
The compound 7-methyl-4-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic organic molecule that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 398.41 g/mol. The structure features a benzoxazine core substituted with a trimethoxyphenyl group and an oxadiazole moiety.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzoxazine compounds often possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Some derivatives have been evaluated for their cytotoxic effects on human cancer cell lines. For example, compounds with similar structures have shown promising results in inhibiting the proliferation of tumor cells through apoptosis induction .
- Anti-inflammatory Effects : Inflammation plays a crucial role in various diseases. Compounds like the one have been studied for their potential to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and cardiovascular diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many benzoxazine derivatives act by inhibiting specific enzymes involved in cell signaling pathways that promote inflammation and cancer cell proliferation.
- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA strands, disrupting replication and transcription processes in cancer cells .
- Reactive Oxygen Species (ROS) Modulation : Certain derivatives have been shown to modulate ROS levels within cells, which can lead to increased oxidative stress in cancerous cells while protecting normal cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzoxazine derivatives against Candida albicans and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL .
Case Study 2: Antitumor Potential
In vitro studies on human cancer cell lines (e.g., HepG2) demonstrated that the compound induced apoptosis at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 3: Anti-inflammatory Activity
Research on the anti-inflammatory effects revealed that the compound significantly reduced pro-inflammatory cytokine levels (e.g., TNF-alpha and IL-6) in a lipopolysaccharide (LPS)-induced model of inflammation . This suggests its potential use in therapeutic applications for inflammatory diseases.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
